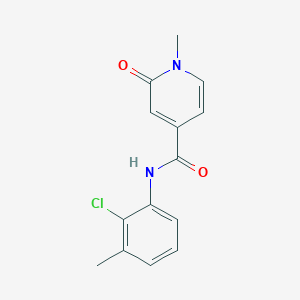![molecular formula C17H18N2O2 B7585984 [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-2-yl)methanone](/img/structure/B7585984.png)
[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-2-yl)methanone is a synthetic compound with potential applications in scientific research. It is a quinoxaline derivative that has been shown to have interesting biological properties, particularly as a potential therapeutic agent for various diseases. In
Wirkmechanismus
The mechanism of action of [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-2-yl)methanone is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-2-yl)methanone is its potential as a therapeutic agent for various diseases. It has also been shown to have interesting biological properties, which make it a potential target for drug discovery. However, one limitation is its complex synthesis method, which may make it difficult to produce in large quantities for further research.
Zukünftige Richtungen
There are several future directions for research on [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-2-yl)methanone. One direction is to further explore its potential as a therapeutic agent for various diseases, particularly cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, particularly its effects on the Nrf2/ARE pathway. Additionally, further research is needed to optimize the synthesis method and to develop more efficient methods for producing this compound.
Synthesemethoden
The synthesis of [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-2-yl)methanone is a multistep process that involves the reaction of various reagents. The synthesis starts with the reaction of 2-furoic acid with thionyl chloride to produce furan-2-yl chloride. The furan-2-yl chloride is then reacted with 2-amino-5-cyclopropyl-1,2,3,4-tetrahydroquinoxaline in the presence of a base to give the desired compound.
Wissenschaftliche Forschungsanwendungen
[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-2-yl)methanone has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have interesting biological properties, including anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to be a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
[4-(cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(16-6-3-11-21-16)19-10-9-18(12-13-7-8-13)14-4-1-2-5-15(14)19/h1-6,11,13H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBHJRDJQGRZHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(C3=CC=CC=C32)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyclopropyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7585910.png)


![(2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7585935.png)

![2-(4-Chlorophenyl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B7585953.png)
![2-(Cyclohexen-1-yl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B7585970.png)
![2-(3-Methylcyclohexyl)oxy-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B7585971.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7585973.png)
![[3-(2-Methylpropyl)pyrrolidin-1-yl]-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7585976.png)
![4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B7585983.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone](/img/structure/B7585990.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7586002.png)
